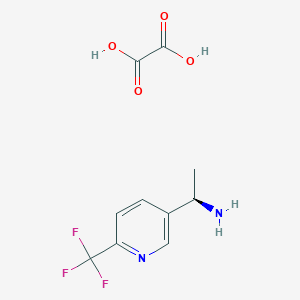
(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain The oxalate form is often used to enhance the compound’s stability and solubility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and conditions required for trifluoromethylation. The process must be carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: A related compound with similar applications in pharmaceuticals and agrochemicals.
α-(Trifluoromethyl)styrene: Another fluorinated compound used in organic synthesis.
Uniqueness
®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific structure, which combines the trifluoromethyl group with a pyridine ring and an ethanamine side chain. This combination imparts distinctive physical and chemical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H11F3N2O4 |
|---|---|
Peso molecular |
280.20 g/mol |
Nombre IUPAC |
oxalic acid;(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m1./s1 |
Clave InChI |
JIRAJJMQWIVBJP-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)

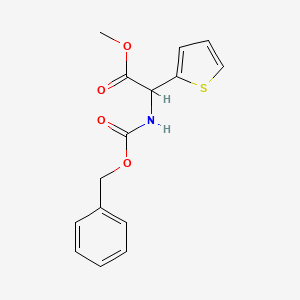
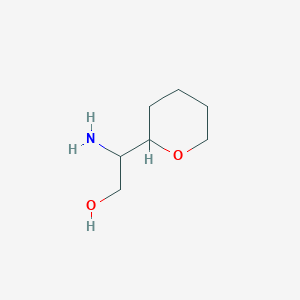


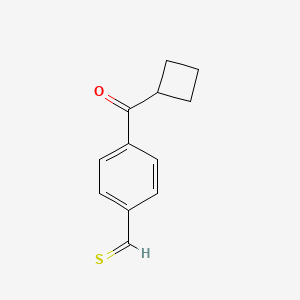
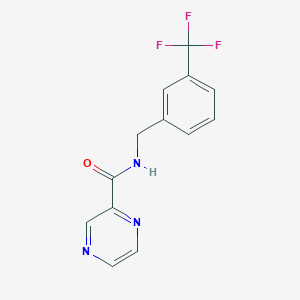
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)

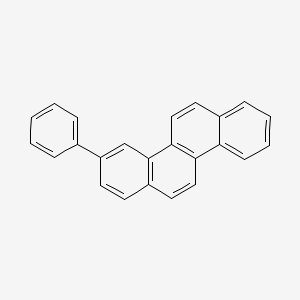
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)

